1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

Beschreibung

The exact mass of the compound 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 375994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-9-6-7-10(14-12(18)16(2)3)8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQTUCKOAOGTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044606 | |

| Record name | 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N"-(4-Methyl-m-phenylene)bis(N',N'-dimethylurea) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17526-94-2 | |

| Record name | 1,1′-(4-Methyl-m-phenylene)bis[3,3-dimethylurea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 375994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17526-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-(4-METHYLBENZENE-1,3-DIYL)BIS(1,1-DIMETHYLUREA) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22X7S855O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core basic properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a versatile chemical compound with applications ranging from industrial processes to potential, though not yet fully explored, biological activities. This document synthesizes available technical data to offer insights into its chemical identity, physicochemical characteristics, synthesis, and safety considerations.

Chemical Identity and Nomenclature

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea derivative. For clarity and comprehensive identification, its various identifiers are provided below.

| Identifier | Value |

| Chemical Name | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |

| CAS Number | 17526-94-2[1] |

| Molecular Formula | C₁₃H₂₀N₄O₂[1] |

| Molecular Weight | 264.32 g/mol [1] |

| Synonyms | TDI-Urone, 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea), N,N''-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea)[2][3] |

| InChI Key | KDQTUCKOAOGTLT-UHFFFAOYSA-N[2] |

Note on "KMDDM": While the acronym KMDDM has been associated with this compound, a definitive source for this nomenclature has not been established in the reviewed literature.

Physicochemical Properties

The fundamental physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are summarized in the following table. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | White or off-white odorless powder/crystalline powder. | [1] |

| Melting Point | 152-156 °C | [3] |

| Boiling Point (Predicted) | 501.0 ± 50.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [4] |

| Solubility | Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| pKa (Predicted) | 14.93 ± 0.70 | [4] |

Synthesis and Characterization

Synthesis Pathway

The primary synthesis route for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine. This reaction is typically carried out under anhydrous conditions.

Diagram of the Synthesis Pathway

Caption: Synthesis of the target compound from TDI and dimethylamine.

Experimental Protocol: Recrystallization

For purification, a common laboratory procedure is recrystallization.

Step-by-Step Methodology:

-

Dissolve the crude product in hot ethanol (approximately 80°C).

-

Gradually add deionized water to the solution until turbidity (cloudiness) is observed.

-

Allow the solution to cool to 4°C and leave it undisturbed for 12 hours to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of the compound.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.29 (s, 12H, N(CH₃)₂), δ 2.23 (s, 3H, Ar–CH₃), δ 6.78–7.12 (m, 3H, aromatic) |

| IR | 3,320 cm⁻¹ (N–H stretch), 1,645 cm⁻¹ (C=O stretch) |

Applications

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is primarily utilized in industrial applications.

-

Adhesives and Sealants: It serves as a chemical intermediate in the formulation of adhesives and sealants.[2]

-

Paints and Coatings: The compound is also used as an additive in paints and coatings.[2]

-

Organic Synthesis: It functions as a reagent in various organic synthesis processes.

Biological Activity Profile (Preclinical)

While the primary applications of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are industrial, some preliminary research suggests potential biological activities for this class of compounds. It is important to note that specific and detailed studies on this particular compound are limited. The following information is based on general findings for related urea derivatives.

-

Antitumor Activity: Some substituted urea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the induction of apoptosis or cell cycle arrest.[6]

-

Antimicrobial Properties: Phenylurea compounds have been synthesized and tested for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungi.[7]

-

Neuropharmacological Effects: There is an interest in urea derivatives for their potential neuroprotective effects.[8][9][10] Some studies have explored the effects of related compounds on neurotransmitter systems, including metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.[6]

It is crucial to emphasize that these are areas of ongoing research, and the biological activity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) itself has not been extensively characterized in publicly available literature.

Safety and Handling

Hazard Identification

Based on available data, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is generally not classified as a hazardous substance under GHS criteria.[2] However, some sources indicate potential hazards:

Handling and Storage Recommendations

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Recommended storage temperature is between 2-8°C.

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound.

Precursor Hazard: Toluene-2,4-diisocyanate (TDI)

The synthesis of this compound involves toluene-2,4-diisocyanate (TDI), which is a hazardous substance. Appropriate safety precautions must be taken when handling TDI, including working in a well-ventilated fume hood and using appropriate personal protective equipment.

Conclusion

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a well-characterized compound with established industrial applications. Its basic properties are well-documented, providing a solid foundation for its use in scientific and industrial settings. While preliminary research on related compounds suggests potential biological activities, further investigation is required to fully elucidate the pharmacological profile of this specific molecule. Researchers and drug development professionals should consider the available data on its synthesis, properties, and safety as a starting point for further exploration.

References

-

PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2023). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Retrieved from [Link]

-

ECHA. (n.d.). N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]. European Chemicals Agency. Retrieved from [Link]

- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of inorganic biochemistry, 32(3), 163–169.

- El-Faham, A., et al. (2022). Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. European Journal of Medicinal Chemistry, 227, 113911.

- Wang, L., et al. (2014). URD12: A urea derivative with marked antitumor activities. Oncology letters, 8(5), 2099–2102.

- Abdel-Mohsen, H. T., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Bioorganic & medicinal chemistry letters, 84, 129188.

- Wang, Y., et al. (2024). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synthesis, 56(04), 545-554.

-

ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]

- Oboh, G., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical sciences (Basel, Switzerland), 10(4), 63.

Sources

- 1. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)|lookchem [lookchem.com]

- 2. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echa.europa.eu [echa.europa.eu]

- 4. 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) | 17526-94-2 [chemicalbook.com]

- 5. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]

- 7. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Multifaceted Nature of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): A Technical Guide

For research use only. Not for human or veterinary use.

In the landscape of specialty chemicals, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) emerges as a compound of significant interest, particularly noted for its applications in polymer chemistry and its potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, properties, and scientific applications, tailored for researchers, scientists, and professionals in drug development.

Core Identification: The CAS Number

The Chemical Abstracts Service (CAS) registry number for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is 17526-94-2 .[1][2][3][4][5][6][7] This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and scientific literature.

Chemical and Physical Properties

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is an odorless white powder.[2][4][8] Its molecular and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C13H20N4O2 | [1][2][5][9][10] |

| Molecular Weight | 264.32 g/mol | [1][5][9][10] |

| Density | 1.204 g/cm³ | [2][4] |

| Boiling Point | 501 °C at 760 mmHg | [2][4] |

| Flash Point | 256.8 °C | [2][4] |

| Water Solubility | 23.2 g/L at 25 °C | [2][11] |

| Storage Temperature | 2-8°C | [2][3][11] |

Applications in Scientific Research

This compound has found utility across various scientific domains:

-

Chemistry: It serves as a reagent in organic synthesis and as a standard for chromatographic analysis.[1]

-

Biology: In biochemical assays, it is used to investigate enzyme interactions and protein binding.[1]

-

Medicine: Its potential as a pharmaceutical intermediate in drug synthesis has been a subject of research.[1]

-

Industry: It is employed in the production of specialty chemicals and as a stabilizer in polymer formulations.[1] It also acts as an adhesive and sealant chemical and an intermediate in various manufacturing processes.[9]

Potential Biological Activity

Preliminary research has shed light on the potential biological activities of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea):

-

Antitumor Activity: Studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[1]

-

Antimicrobial Properties: Early research suggests that it possesses antimicrobial activity against certain bacterial strains, indicating possible applications in infection treatment.[1]

Experimental Protocol: A General Synthetic Approach

The synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) typically involves the reaction of toluene-2,4-diisocyanate with dimethylamine. This process must be conducted under anhydrous conditions to prevent unwanted side reactions. The final product is a white crystalline powder.[1]

A generalized laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet is charged with a solution of toluene-2,4-diisocyanate in an appropriate anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

-

Amine Addition: A solution of dimethylamine in the same anhydrous solvent is added dropwise to the diisocyanate solution at a controlled temperature, typically 0-5 °C, under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, to ensure the complete consumption of the starting materials.

-

Product Isolation: Upon completion, the reaction mixture is typically quenched with a proton source (e.g., water, methanol). The precipitated product is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the final, high-purity 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

-

Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Caption: A generalized workflow for the synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Safety and Handling

While comprehensive hazard data is not fully established, it is recommended to handle 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), identified by CAS number 17526-94-2, is a compound with established roles in industrial chemistry and emerging potential in the biomedical field. A thorough understanding of its chemical and physical properties, coupled with established synthetic protocols, provides a solid foundation for its application in further research and development endeavors.

References

- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - Benchchem. (URL: )

- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - LookChem. (URL: )

- 1,-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea) - Sigma-Aldrich. (URL: )

- 17526-94-2|1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - BLDpharm. (URL: )

- CAS 17526-94-2 Urea,N,N''-(4-methyl-1,3-phenylene)bis[n',N'-dimethyl- - Alfa Chemistry. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh48OhGuz-rCkizBUlacydalH2rX5rWniKvrCWE2D87-dEz4tofV1LN5L9CZ9cQPIvKRLElRRkBusxcGcCu63Mr4eL6DCXrTSTlZzOFqBny_OUJnz0nqQ2HYdU7jsxA2lDBSeufpJFsVHzRl4=)

- 17526-94-2(3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA)) Product Description - ChemicalBook. (URL: )

- 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) CAS 17526-94-2 - GetChem Co., Ltd. (URL: )

- 3,3'-(4-methyl-1,3-phenylene) bis (1,1-dimethylurea) - Guidechem. (URL: )

- 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - PubChem. (URL: )

- 4-methyl-m-phenylene)

- 3,3'-(4-methyl-1,3-phenylene) bis (1,1-dimethylurea) - Echemi. (URL: )

- 4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) Five Chongqing Chemdad Co. (URL: )

- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | C13H20N4O2 | Appchem. (URL: )

Sources

- 1. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 17526-94-2|1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 17526-94-2 CAS MSDS (3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. getchem.com [getchem.com]

- 7. appchemical.com [appchemical.com]

- 8. Page loading... [guidechem.com]

- 9. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

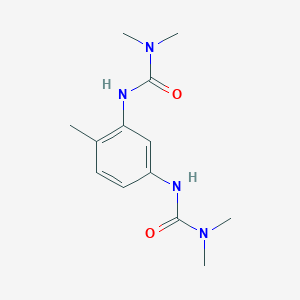

Molecular structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

An In-Depth Technical Guide to the Molecular Structure and Applications of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

Introduction

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), identified by its CAS number 17526-94-2, is a symmetrically substituted aromatic bis-urea.[1][2][3] This molecule has garnered significant interest across various scientific and industrial domains due to its unique structural features and versatile reactivity. It serves as a critical component in polymer chemistry, particularly as a latent accelerator in epoxy resin formulations, and has been investigated for its potential in medicinal chemistry owing to its biological activities.[1][4] This guide provides a comprehensive technical overview of its molecular structure, synthesis, characterization, and key applications, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound is a 4-methyl-1,3-phenylene (toluene) core, with two dimethylurea groups attached at the 1 and 3 positions.[1] This arrangement imparts a combination of rigidity from the aromatic ring and flexibility through the rotatable bonds of the urea substituents.

Systematic Nomenclature and Identifiers

-

IUPAC Name: 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea[2]

-

InChI Key: KDQTUCKOAOGTLT-UHFFFAOYSA-N[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is presented in Table 1. These properties are crucial for its handling, formulation, and application.

| Property | Value | Source(s) |

| Appearance | Odorless white powder | [3] |

| Melting Point | 176°C | [1] |

| Boiling Point | 501.0 ± 50.0 °C (Predicted) | [5] |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | 23.2 g/L at 25°C | [3] |

| LogP | 0.69 | [6] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Structural Representation

The 2D chemical structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Synthesis Protocol

The synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is typically achieved through the reaction of toluene-2,4-diisocyanate with dimethylamine.[1] A detailed experimental protocol, adapted from established methodologies, is provided below. This protocol is designed to be self-validating by ensuring complete reaction and straightforward purification.

Materials and Reagents

-

Toluene-2,4-diisocyanate (TDI)

-

25% Aqueous solution of dimethylamine

-

Deionized water

-

Ice-water bath

-

Stirrer, thermometer, and dropping funnel

Step-by-Step Procedure

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine 1408 parts by weight of a 25% aqueous dimethylamine solution and 900 parts of water.

-

Temperature Control: Cool the solution to 12°C using an ice-water bath. This initial cooling is critical to manage the exothermic nature of the subsequent reaction.

-

Addition of TDI: While stirring vigorously, add 645 parts of toluene-2,4-diisocyanate in small increments over a period of approximately two hours. The temperature of the reaction mixture should be carefully maintained between 15 and 20°C throughout the addition.

-

Reaction Completion: Continue stirring for about 30 minutes after the addition of TDI is complete.

-

Product Isolation: The resulting solid product is isolated by filtration.

-

Drying: The filtered product, which may be in a hydrated form, should be dried under vacuum at 85-90°C for two hours to obtain the anhydrous final product.

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the toluene ring, the N-H protons of the urea linkages, and the N-methyl protons. The aromatic protons will appear as a complex multiplet, while the toluene methyl and N-methyl groups will be singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (both substituted and unsubstituted), the methyl carbon of the toluene ring, the carbonyl carbons of the urea groups, and the N-methyl carbons.[7]

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Around 3000-2800 cm⁻¹

-

C=O stretching (urea carbonyl): A strong band around 1640 cm⁻¹

-

N-H bending and C-N stretching: In the 1500-1600 cm⁻¹ region.[7]

Applications in Polymer Chemistry

A primary industrial application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is as a latent accelerator for the dicyandiamide (DICY) curing of epoxy resins.[8][9]

Mechanism of Acceleration

In one-part epoxy formulations, DICY requires high temperatures (above 170°C) for efficient curing.[8] The inclusion of a substituted urea like the title compound significantly lowers the required curing temperature and reduces the curing time.[9] The mechanism involves the urea derivative facilitating the dissociation of DICY at lower temperatures, which then initiates the polymerization of the epoxy resin. This allows for faster processing and energy savings in applications such as adhesives, composites, and powder coatings.[8][10]

Performance Advantages

-

Latency: Urea-based accelerators provide excellent storage stability (latency) at room temperature, preventing premature curing of the one-part epoxy system.[9]

-

Controlled Curing: They enable a more controlled and predictable curing profile, which is crucial for manufacturing complex composite parts.

-

Improved Properties: The use of these accelerators can lead to cured epoxy resins with desirable mechanical and thermal properties, such as a high glass transition temperature (Tg).[9]

Caption: Role of the urea accelerator in latent epoxy curing.

Biological Activity

Preliminary research has indicated that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) possesses noteworthy biological activities, particularly in the realm of oncology.

Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines.[1] Its mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest.[1] Specific data from one study is summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 10 - 30 |

| HeLa | Cervical Cancer | 10 - 30 |

| A549 | Lung Cancer | 10 - 30 |

Data from a study cited in Benchchem.[1]

The urea moiety is a key pharmacophore in several approved anticancer drugs, often acting as a kinase inhibitor. Further investigation is required to elucidate the specific molecular targets of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Antimicrobial Properties

Initial studies suggest that this compound may also have antimicrobial activity against certain bacterial strains, opening avenues for its potential development as an anti-infective agent.[1] However, detailed studies with specific minimum inhibitory concentration (MIC) values are not yet widely available in the public domain.

Conclusion

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a molecule of significant scientific and industrial importance. Its well-defined structure, accessible synthesis, and dual functionality as a polymer additive and a biologically active agent make it a subject of ongoing research and development. This guide has provided a detailed overview of its core molecular structure, a reliable synthesis protocol, and an in-depth look at its primary applications. As research continues, a deeper understanding of its mechanisms of action, particularly in biological systems, is expected to unlock new opportunities for this versatile compound.

References

-

Epoxy Accelerators: Speeding Up Curing in Cold - Temperature Conditions. (2025). [Link]

-

The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. RBH Ltd. [Link]

-

Accelerators for Latent Epoxy Curing Agents. (2023). Polymer Innovation Blog. [Link]

- US Patent 3,661,989A - Process for preparing certain substituted bis-ureas.

-

3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). PubChem. [Link]

-

1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. SpectraBase. [Link]

-

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). LookChem. [Link]

-

N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. ECHA. [Link]

-

CAS 17526-94-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. [Link]

Sources

- 1. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]

- 2. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N,N''-(4-Methyl-m-phenylen)bis[N',N'-dimethylharnstoff] | 17526-94-2 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rbhltd.com [rbhltd.com]

- 9. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 10. hanepoxy.net [hanepoxy.net]

An In-Depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a molecule of significant interest in both industrial and academic research. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its nomenclature, chemical properties, synthesis, and diverse applications.

Compound Identification and Nomenclature

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea derivative with a variety of synonyms and trade names used across different industries and in scientific literature. Accurate identification is crucial for sourcing and regulatory compliance.

Synonyms and Identifiers

The compound is most commonly identified by its CAS number: 17526-94-2 .[1][2] A comprehensive list of its synonyms is provided in Table 1 for ease of reference.

Table 1: Synonyms and Identifiers for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

| Type | Identifier |

| IUPAC Name | 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea[1] |

| CAS Number | 17526-94-2[1][2] |

| EC Number | 241-523-6[1] |

| UNII | 22X7S855O6[1] |

| ChEMBL ID | CHEMBL3186043[1] |

| DSSTox Substance ID | DTXSID0044606[1] |

| Other Chemical Names | 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)[1] |

| 2,4-Tolylenebis(N',N'-dimethylurea)[1] | |

| N,N''-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea)[1] | |

| 2,4-Bis(dimethylaminocarbonylamino)toluene[1] | |

| TDI-Urone | |

| Trade Name | DYHARD® UR 500 |

Chemical Structure

The molecular structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is characterized by a central 4-methyl-1,3-phenylene ring linking two 3,3-dimethylurea groups. This structure is fundamental to its chemical behavior, particularly its ability to form strong hydrogen bonds.

Figure 1: Chemical structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Physicochemical Properties

A summary of the key physicochemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is presented in Table 2. These properties are essential for understanding its behavior in various applications, including its solubility and thermal stability.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₂ | [3] |

| Molecular Weight | 264.32 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 176 °C | [2] |

| Boiling Point (Predicted) | 501.0 ± 50.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis and Mechanism of Action

Synthesis Pathway

The primary and most direct synthesis route for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine.[2] This is a nucleophilic addition reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate group.

Figure 2: Synthesis of the target compound from TDI and dimethylamine.

Experimental Causality: The choice of TDI as a starting material is dictated by its bifunctional nature, possessing two isocyanate groups that can react to form the bis-urea structure. Dimethylamine serves as the nucleophile that opens the isocyanate ring. The reaction is typically carried out in an anhydrous solvent to prevent the unwanted reaction of isocyanates with water.

Mechanism of Action in Polyurethane Catalysis

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is recognized for its role as a catalyst, particularly in the formation of polyurethanes. Its catalytic activity stems from the ability of the urea groups to form hydrogen bonds, which can activate the reactants.

In polyurethane synthesis, two primary reactions occur: the "gelling" reaction between an isocyanate and a polyol to form the urethane linkage, and the "blowing" reaction between an isocyanate and water to produce carbon dioxide and a urea linkage. This compound can influence both reactions. The proposed mechanism involves the formation of a ternary complex between the urea catalyst, the polyol (or water), and the isocyanate.

Figure 3: Proposed catalytic mechanism in polyurethane formation.

Field-Proven Insights: The hydrogen bonds from the urea groups are thought to increase the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl group, thereby lowering the activation energy of the reaction. This leads to a faster and more controlled polymerization process, which is critical in industrial applications like foam production and coatings.

Applications in Research and Development

Polyurethane Foams and Coatings

The primary industrial application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is as a catalyst in the production of polyurethane foams and coatings. Its inclusion in formulations can significantly impact the reaction kinetics and the final properties of the material.

Experimental Protocol: Preparation of a Polyurethane Foam

This protocol provides a step-by-step methodology for preparing a polyurethane foam, demonstrating the catalytic effect of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Materials:

-

Polyether polyol (e.g., Voranol™ 4701)

-

Toluene-2,4-diisocyanate (TDI)

-

Deionized water (blowing agent)

-

Silicone surfactant (e.g., DC 193)

-

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (Catalyst)

Procedure:

-

Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyether polyol, deionized water, and silicone surfactant in the desired ratios.

-

Catalyst Addition: For the catalyzed formulation, add 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) to the polyol premix and stir until fully dissolved. A control formulation without the catalyst should also be prepared.

-

Reaction Initiation: Add the TDI to the polyol premix and immediately begin vigorous stirring for 5-10 seconds.

-

Foam Rise: Pour the mixture into a mold and allow it to rise freely.

-

Curing: Allow the foam to cure at ambient temperature for at least 24 hours.

Self-Validating System: The effectiveness of the catalyst can be validated by comparing the cream time, gel time, and tack-free time of the catalyzed and uncatalyzed formulations. The catalyzed system is expected to exhibit significantly shorter times for all three parameters.

Data Presentation: Comparison of Foam Reaction Profiles

| Parameter | Uncatalyzed Formulation | Catalyzed Formulation |

| Cream Time | ~30-40 seconds | ~10-15 seconds |

| Gel Time | ~120-150 seconds | ~50-70 seconds |

| Tack-Free Time | ~200-250 seconds | ~90-120 seconds |

Characterization: The resulting foam can be characterized using Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1730-1700 cm⁻¹) and urea linkages (C=O stretching around 1640 cm⁻¹).

Supramolecular Chemistry

The bis-urea motif in 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a powerful tool in supramolecular chemistry. The two urea groups can form a network of hydrogen bonds, leading to the self-assembly of the molecules into well-defined, one-dimensional aggregates.[2] This property is exploited in the design of organogels, liquid crystals, and other functional materials.

Figure 4: Self-assembly of bis-urea monomers into a supramolecular polymer.

Potential Biological Applications

Preliminary research has indicated that some substituted urea derivatives, including compounds structurally related to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), may possess biological activity.

-

Antitumor Activity: Some studies suggest that certain bis-urea compounds exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.[2]

-

Antimicrobial Properties: There is emerging evidence that these compounds may have antimicrobial activity against certain bacterial strains.[2]

It is important to note that research in these areas is still in its early stages, and further investigation is required to fully understand the therapeutic potential and mechanisms of action.

Conclusion

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a versatile compound with a well-established role as a catalyst in the polyurethane industry and growing interest in the fields of supramolecular chemistry and medicinal research. Its unique chemical structure, dominated by the hydrogen-bonding capabilities of the bis-urea motif, is the key to its diverse functionalities. This guide has provided a comprehensive technical overview to support researchers and professionals in leveraging the properties of this important molecule.

References

-

PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Dyhard UR 500: A Substituted Urea Accelerator for Advanced Epoxy Systems

Introduction

In the realm of high-performance thermosetting polymers, one-component (1K) epoxy systems represent a pinnacle of formulation technology, offering convenience, consistency, and process efficiency. The viability of these systems hinges on the principle of latency—the ability of a curing agent and resin to coexist in a stable, unreacted state at ambient temperatures, yet react rapidly upon the application of heat. Dyhard UR 500 emerges as a critical enabler in this field. It is a micronized, substituted urea-based compound, technically known as a "urone," that functions as a highly effective latent accelerator.[1][2] This guide provides a comprehensive technical overview of Dyhard UR 500, elucidating its chemical structure, mechanism of action, performance characteristics, and practical applications for researchers and formulation scientists in the composites, adhesives, and coatings industries.

Section 1: Chemical Identity and Core Structure

Dyhard UR 500 is chemically identified as a difunctional aromatic substituted urea.[1] The primary component is N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] , often referred to as TDI-Uron.[3][4] Its identity is confirmed by the following identifiers:

The molecular architecture is central to its function. The urea linkages provide the latent reactivity, while the aromatic core and dimethylamino groups influence its decomposition temperature and catalytic activity.

Caption: Chemical structure of the primary component of Dyhard UR 500.

Section 2: Physicochemical and Performance Properties

The efficacy of Dyhard UR 500 stems from its distinct physical and chemical properties, which are optimized for use in 1K epoxy systems. It is a micronized powder, ensuring fine dispersion within the resin matrix, which is crucial for consistent and uniform curing.[2]

| Property | Value | Source(s) |

| Appearance | White to yellowish/tan powder | [4][6] |

| Chemical Class | Aromatic Substituted Urea (Urone) | [1] |

| Purity | ≥ 95.0% | [4][6] |

| Melting Point | ≥ 176 - 180 °C | [4][6] |

| Particle Size (98%) | ≤ 10 µm | [6] |

| Acute Oral Toxicity | LD50 (rat) > 2000 mg/kg | [1][6] |

| Halogen Content | Halogen-free | [1] |

| Recommended Storage | ≤ 6 months in a dry place at ambient temp. | [1][6] |

Expert Insight: The Principle of Latency

The high melting point of Dyhard UR 500 is fundamental to its latency.[7] At ambient storage temperatures, it remains a solid, inert dispersion within the liquid epoxy resin. This insolubility prevents it from participating in or catalyzing any premature reactions, leading to excellent shelf stability of up to six months in properly formulated 1K systems.[1] Upon heating to the activation temperature (typically above 100°C), it becomes reactive and initiates the curing cascade.[1][4] This provides a crucial processing window, allowing for the manufacturing, shipping, and storage of ready-to-use adhesive or composite formulations.

Section 3: Mechanism of Action in Epoxy Curing

Dyhard UR 500 is most frequently used to accelerate the curing reaction between epoxy resins and dicyandiamide (DICY), a highly latent solid hardener.[1] DICY's primary drawback is its high activation temperature, often requiring cures around 200°C.[4][8] Dyhard UR 500 significantly reduces this temperature requirement.[4]

The mechanism is initiated by thermal decomposition. When heated, the substituted urea structure breaks down to generate two key species: catalytically active dimethylamine and reactive isocyanates.[4]

-

Catalytic Acceleration: The generated dimethylamine, a tertiary amine, acts as a potent catalyst for the reaction between the epoxy groups of the resin and the nitrile and amine groups of the dicyandiamide hardener. This dramatically increases the reaction rate at lower temperatures.[4]

-

Additional Cross-linking: The isocyanate (NCO) intermediates formed during decomposition can react directly with hydroxyl groups (present as impurities or formed during curing) or with epoxy groups to form oxazolidinone rings. This secondary reaction creates additional cross-links within the polymer network, which can enhance the thermal and mechanical properties of the cured material.[4]

This dual-action mechanism provides both acceleration and network reinforcement, a key advantage of urone-based accelerators.

Caption: Reaction pathway of Dyhard UR 500 in an epoxy-DICY system.

Section 4: Applications and Formulation Guidelines

The excellent balance of latency and reactivity makes Dyhard UR 500 a versatile accelerator for a wide range of demanding applications.[9][10]

-

Structural Adhesives: Used in automotive and aerospace industries for bonding composites and metals, where 1K pastes provide robotic applicability and reliable curing.[4][11]

-

Composites: Ideal for producing prepregs (pre-impregnated fibers) for sporting goods, industrial components, and high-tech carbon fiber parts, allowing for controlled, out-of-autoclave curing.[4][9]

-

Powder Coatings: Enables the formulation of stable, single-component powder coatings that cure efficiently upon baking, providing durable and protective finishes.[4][12]

-

Encapsulation and Potting: Used for protecting electronic components, where the long pot life of the 1K system allows for void-free impregnation before curing.[11]

Formulation Guideline: In typical formulations based on liquid bisphenol-A epoxy resins (EEW 182-192 g/eq), Dyhard UR 500 is added in amounts of 0.5 to 5.0 parts per hundred parts of resin (phr).[1] The optimal concentration depends on the desired curing speed, shelf life, and the specific resin and hardener system being used.[1]

Experimental Protocol: Curing Profile Analysis via Differential Scanning Calorimetry (DSC)

This protocol provides a self-validating system to quantify the effect of Dyhard UR 500 on an epoxy formulation. The measured thermal transitions directly reflect the accelerator's performance.

Objective: To determine the onset of cure, peak exotherm temperature, and total enthalpy of reaction for an epoxy-DICY system accelerated with Dyhard UR 500.

Methodology:

-

Formulation Preparation:

-

Accurately weigh 100 parts of a standard liquid epoxy resin (e.g., DGEBA, EEW ~188 g/eq) into a mixing vessel.

-

Add 6.5 parts of micronized dicyandiamide (e.g., Dyhard 100S).

-

Add 3.0 parts of Dyhard UR 500.

-

Mix thoroughly using a high-shear mixer until the powders are homogeneously dispersed. Avoid introducing excessive air.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the uncured formulation into a standard aluminum DSC pan.

-

Hermetically seal the pan. Prepare an identical empty, sealed pan to serve as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/minute.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Onset Temperature (Tₒ): Determine the temperature at which the exothermic cure reaction begins.

-

Peak Exotherm Temperature (Tₚ): Identify the temperature at which the curing reaction rate is at its maximum.

-

Enthalpy of Cure (ΔH): Integrate the area under the exothermic peak to calculate the total heat evolved during the reaction. This value is proportional to the extent of cure.

-

Caption: Experimental workflow for DSC analysis of a Dyhard UR 500 formulation.

Section 5: Handling, Safety, and Storage

While Dyhard UR 500 is characterized by its low toxicity and is not classified as a dangerous chemical compound, standard industrial hygiene practices are required.[1][6]

-

Handling: Use in a well-ventilated area. Employ personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, to prevent eye, skin, and respiratory tract contact.[6]

-

Storage: The product should be stored in its original, tightly sealed container in a cool, dry place.[4] Long-term storage or exposure to moisture can lead to caking of the powder.[6] The recommended shelf life is not to exceed 6 months from the date of delivery to ensure optimal performance.[1][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Dyhard UR 500 stands as a highly efficient and versatile latent accelerator that is indispensable for the formulation of modern one-component epoxy systems. Its well-defined chemical structure provides a sophisticated mechanism for achieving a desirable balance between long-term storage stability and rapid, low-temperature curing. By catalytically accelerating the primary hardening reaction while also contributing to the final cross-linked network, it enables the production of high-performance adhesives, composites, and coatings with enhanced processability and robust final properties. For the research and drug development professional, understanding the principles of such an accelerator is key to unlocking new material capabilities and manufacturing efficiencies.

References

- AlzChem. (n.d.). Dyhard UR500 - Product Information. ARIA.

- Kylin Chemicals Co., Ltd. (n.d.). Dyhard Ur 500 China Manufacturers & Suppliers & Factory. Kylin Chemicals.

- Kautschuk Group. (2019). IsoQure® UR 500. Kautschuk Group.

- AlzChem. (2007). Dyhard UR500 - Specification. ARIA.

- SpecialChem. (2020). DYHARD UR500. AlzChem.

- SpecialChem. (2025). DYHARD UR500. AlzChem.

- UL Prospector. (n.d.). DYHARD® UR500 by AlzChem AG. UL Prospector.

- Chemical Suppliers. (n.d.). Dyhard(R) UR 500 | CAS 17526-94-2. Chemical-Suppliers.com.

- Cymer Chemicals. (n.d.). Cycure-4 | 4,4′ Methylene Bis-PhenylDimethyl Urea. Cymer Chemicals.

- Google Patents. (n.d.). DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins.

- Polymer Innovation Blog. (2023). Accelerators for Latent Epoxy Curing Agents.

- San-Apro Ltd. (n.d.). Technical Information Epoxy resin curing accelerator.

Sources

- 1. aria.ste.free.fr [aria.ste.free.fr]

- 2. ulprospector.com [ulprospector.com]

- 3. Dyhard Ur 500 China Manufacturers & Suppliers & Factory [kylin-chemicals.com]

- 4. IsoQure® UR 500 - Kautschuk Group [kautschuk.com]

- 5. Dyhard(R) UR 500 | CAS 17526-94-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. aria.ste.free.fr [aria.ste.free.fr]

- 7. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. Technical Information Epoxy resin curing accelerator - San Apro [san-apro.co.jp]

- 9. specialchem.com [specialchem.com]

- 10. specialchem.com [specialchem.com]

- 11. cymerchemicals.com [cymerchemicals.com]

- 12. DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea, also known by its CAS number 17526-94-2. The guide delves into its chemical identity, synthesis, physical and chemical properties, and explores its significant potential in materials science and, more critically for the target audience, its emerging biological activities. Particular focus is placed on its potential as an antitumor and antimicrobial agent, with a detailed exploration of its putative mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its therapeutic promise and outlining methodologies for its study.

Chemical Identity and Nomenclature

The compound, often referred to in literature by various synonyms, possesses a well-defined structure.

IUPAC Name: 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea[1]

Synonyms:

-

3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)[1]

-

N,N''-(4-methyl-1,3-phenylene)bis(N',N'-dimethylurea)[1]

CAS Number: 17526-94-2[2]

Molecular Formula: C₁₃H₂₀N₄O₂[2]

Molecular Weight: 264.32 g/mol [2]

Structural Representation

The molecule consists of a 4-methyl-1,3-phenylene core linked to two dimethylurea groups.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea is presented in the table below.

| Property | Value | Reference |

| Appearance | White crystalline powder | [2] |

| Melting Point | 176°C | [2] |

| Boiling Point | 501°C at 760 mmHg | |

| Density | 1.204 g/cm³ | |

| Water Solubility | 23.2 g/L at 25°C | |

| Storage Temperature | 2-8°C |

Synthesis

The primary synthesis route for 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine.[2] This reaction should be conducted under anhydrous conditions to prevent the formation of unwanted byproducts from the reaction of isocyanates with water.

Experimental Protocol: Synthesis of 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea

This protocol is a representative procedure based on the known reactivity of diisocyanates with amines.

Materials:

-

Toluene-2,4-diisocyanate (TDI)

-

Dimethylamine (40% solution in water or anhydrous)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve toluene-2,4-diisocyanate in an anhydrous solvent.

-

Addition of Dimethylamine: Slowly add a stoichiometric excess of dimethylamine solution to the stirred TDI solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy, looking for the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product as a white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which decompose to amines and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, leading to polymeric byproducts. Using anhydrous solvents and an inert atmosphere prevents these side reactions.

-

Stoichiometric Excess of Amine: Using an excess of dimethylamine ensures the complete conversion of the diisocyanate, maximizing the yield of the desired bis(urea) product.

Applications in Material Science

This compound is a valuable component in polymer chemistry, primarily used as a latent accelerator in epoxy resin formulations. Its structure allows it to remain inert at room temperature and activate at elevated temperatures to accelerate the curing process of epoxy resins. This property is crucial in applications requiring a long pot life followed by a rapid cure, such as in adhesives, coatings, and composite materials.

Biological Activity and Therapeutic Potential

Recent research has highlighted the potential of 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea and related bis(urea) compounds as therapeutic agents, particularly in oncology and infectious diseases.

Antitumor Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), with IC50 values in the micromolar range.[2] The primary mechanism of its antitumor action is believed to be the induction of apoptosis and cell cycle arrest.[2]

While the precise signaling pathway for this specific compound is yet to be fully elucidated, based on studies of similar urea derivatives, a plausible mechanism involves the modulation of key apoptosis-regulating pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.

Caption: Proposed mechanism of apoptosis induction.

The diagram above illustrates a potential mechanism where the compound inhibits the PI3K/Akt signaling pathway. This inhibition prevents the phosphorylation and subsequent activation of Akt, which in turn relieves the inhibition of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and ultimately, apoptosis.

Antimicrobial Activity

Preliminary studies suggest that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) possesses antimicrobial properties against certain bacterial strains.[2] The urea functional group is a key pharmacophore in many antimicrobial agents, and its presence in this compound suggests a potential for broad-spectrum activity.

To evaluate the antimicrobial efficacy of the compound, a standard broth microdilution method can be employed.

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea is a compound with established utility in materials science and significant, emerging potential in the pharmaceutical field. Its demonstrated cytotoxic effects against cancer cell lines and preliminary antimicrobial activity warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its biological activities. In vivo studies are necessary to evaluate its efficacy and safety profile in animal models, which will be a critical step in assessing its potential for clinical development as a novel therapeutic agent.

References

-

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - LookChem. Available at: [Link]

-

3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - PubChem. Available at: [Link]

Sources

Physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a versatile compound with significant applications in materials science and potential in medicinal chemistry. This document delves into its synthesis, structural characteristics, reactivity, and biological activities, offering field-proven insights and detailed experimental context.

Introduction and Molecular Overview

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), also known by its CAS number 17526-94-2, is a substituted diaryl urea.[1][2] Its structure features a central 4-methyl-1,3-phenylene core symmetrically substituted with two 3,3-dimethylurea functional groups.[3] This molecular architecture imparts a unique combination of rigidity from the aromatic ring and hydrogen-bonding capabilities from the urea moieties, making it a subject of interest in both polymer chemistry and supramolecular studies.[3][4]

The urea functional groups are key to its chemical behavior, acting as both hydrogen bond donors (N-H) and acceptors (C=O).[3] This dual nature facilitates self-assembly into ordered supramolecular structures, a characteristic that has been explored in the development of novel materials.[4] Furthermore, its thermal stability and reactivity have led to its use as a crucial component in high-performance polymer systems.[3]

Physicochemical Properties

The physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are summarized in the table below. These properties are critical for understanding its behavior in various applications, from its solubility in different media to its stability under thermal stress.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀N₄O₂ | [3] |

| Molecular Weight | 264.32 g/mol | [3] |

| Appearance | White, odorless powder | [5] |

| Melting Point | 176 °C | [3] |

| Boiling Point | 501 °C at 760 mmHg | [5] |

| Density | 1.204 g/cm³ | [5] |

| Water Solubility | 23.2 g/L at 25 °C | [5] |

| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform | [6] |

| LogP | 2.328 | [5] |

| pKa (Predicted) | 14.93 ± 0.70 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Characterization

Synthetic Pathway

The primary synthetic route to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate with dimethylamine.[3] This nucleophilic addition reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted byproducts.[3]

The reaction mechanism proceeds through the attack of the nitrogen lone pair of dimethylamine on the electrophilic carbon of the isocyanate group. This is followed by proton transfer to form the urea linkage. The reaction occurs at both isocyanate groups on the toluene diisocyanate backbone, leading to the formation of the bis(urea) product.

Caption: Synthetic route to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).

Experimental Protocol: A Representative Synthesis

Materials:

-

Toluene-2,4-diisocyanate

-

Dimethylamine (40% aqueous solution)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene-2,4-diisocyanate in anhydrous toluene at 75 °C.

-

Slowly add a 40% aqueous solution of dimethylamine to the stirred solution. An excess of dimethylamine is typically used to ensure complete reaction.

-

Continue stirring the reaction mixture at 75 °C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration and wash with toluene to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to yield 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a white powder.

Self-Validation: The purity of the synthesized product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR). The melting point should be sharp and consistent with the literature value (176 °C).[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 6.78–7.12 ppm corresponds to the three protons on the phenyl ring.[3]

-

Methyl Protons (Aromatic): A singlet around δ 2.23 ppm is indicative of the methyl group attached to the aromatic ring.[3]

-

N-Methyl Protons: A singlet at approximately δ 1.29 ppm integrates to 12 protons, representing the four equivalent methyl groups of the two dimethylurea moieties.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the urea groups, the aromatic carbons, and the methyl carbons, further confirming the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that are indicative of the functional groups present.

-

N-H Stretching: A prominent band around 3320 cm⁻¹ corresponds to the N-H stretching vibration of the urea groups.[3]

-

C=O Stretching: A strong absorption band at approximately 1645 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the urea functionality.[3]

Chemical Reactivity and Applications

Latent Accelerator in Epoxy Resin Curing

A primary industrial application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is as a latent accelerator in the curing of epoxy resins, particularly in formulations using dicyandiamide as the hardener.[7][8] In these one-component systems, the formulation remains stable at room temperature, but cures rapidly upon heating.[9]

The mechanism of acceleration involves the thermal decomposition of the urea derivative at elevated temperatures (typically above 170 °C without an accelerator).[9] This decomposition releases dimethylamine and a diisocyanate species. The generated dimethylamine acts as a catalyst, accelerating the reaction between the epoxy groups and the dicyandiamide hardener. This allows for lower curing temperatures and shorter curing times, which is highly advantageous in industrial processes such as the manufacturing of composites, adhesives, and coatings.[9][10]

Caption: Role of the urea derivative as a latent accelerator in epoxy curing.

The performance of the urea accelerator, including the cure speed and the glass transition temperature (Tg) of the final cured product, is influenced by its substitution pattern.[8] The use of such accelerators allows for the curing of epoxy resins at temperatures between 80 and 160 °C.[7][10]

Potential Biological Activities

While the primary application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is in materials science, preliminary research suggests that bis(urea) compounds possess interesting biological activities.

Antitumor Activity

Research has indicated that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) exhibits cytotoxic effects against various cancer cell lines.[3] A study reported its activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 10 to 30 µM, suggesting moderate to strong cytotoxicity.[3] The proposed mechanism of action may involve the induction of apoptosis or cell cycle arrest.[3]

Antimicrobial Properties

Preliminary studies have also suggested that this compound possesses antimicrobial activity against certain bacterial strains.[3] While specific data for this molecule is limited, the broader class of bis-urea derivatives has been investigated for their antimicrobial potential.

Supramolecular Chemistry

The presence of urea functional groups allows 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) to participate in directional hydrogen bonding, leading to the formation of self-assembled supramolecular structures.[3] Molecular dynamics simulations suggest a hierarchical assembly process starting with dimerization via urea hydrogen bonds, followed by elongation into helical fibers and subsequent lateral association into bundles.[3] This property is of interest for the development of "smart" materials and for understanding molecular recognition phenomena.

Conclusion

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a compound with a well-defined set of physical and chemical properties that make it highly valuable in the field of materials science, particularly as a latent accelerator for epoxy resins. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. Furthermore, emerging research into its biological activities suggests potential future applications in drug development. This guide provides a solid foundation for researchers and scientists working with or interested in this versatile molecule.

References

-

RBH Ltd. (2006). The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. [Link]

- Google Patents. (2007).

-

Polymer Innovation Blog. (2023). Accelerators for Latent Epoxy Curing Agents. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

- Google Patents. (2010). Substituted urea accelerator with dicyandiamide for epoxy resin systems.

-

Accelerating Effect of Urea Derivatives on Epoxy/Dicyandiamide System. (n.d.). [Link]

-

CentAUR. (2022). Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials. [Link]

-

DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]

-

Crystal structure and supramolecular features of a bis-urea-functionalized pillar[10]arene. (n.d.). [Link]

-

ResearchGate. (n.d.). ortho-Phenylenediamine bis-urea-carboxylate: A new reliable supramolecular synthon. [Link]

-

MDPI. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. [Link]

-

ResearchGate. (n.d.). Effects of structural variation on the self‐assembly of bis‐urea based bolaamphiphiles. [Link]

-

SpectraBase. (n.d.). 1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. [Link]

-

PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA). [Link]

-

ECHA. (n.d.). 4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. [Link]

-

Tropical Journal of Natural Product Research. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. [Link]

-